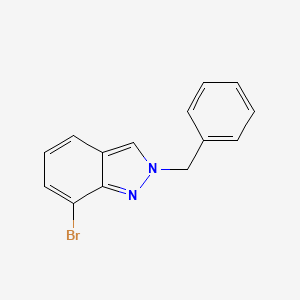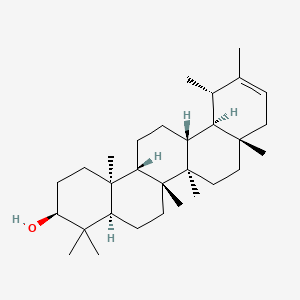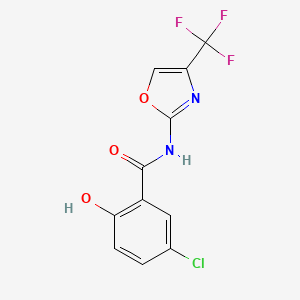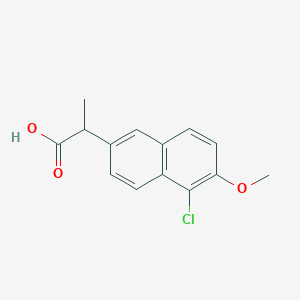
2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Chloro Naproxen is a chiral derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) This compound is characterized by the presence of a chlorine atom at the 5-position of the naphthalene ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro Naproxen typically involves the chlorination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where Naproxen is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst like aluminum chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of ®-5-Chloro Naproxen may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of biocatalysts, such as arylmalonate decarboxylase, has also been explored to achieve enantioselective synthesis, providing high enantiomeric purity and reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro Naproxen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent with improved efficacy or reduced side effects compared to Naproxen.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
®-5-Chloro Naproxen exerts its effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, similar to Naproxen. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are mediators of inflammation and pain. The presence of the chlorine atom may enhance the binding affinity to the COX enzymes, potentially leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Ketorolac: A potent NSAID used for short-term management of moderate to severe pain.
Uniqueness
®-5-Chloro Naproxen is unique due to the presence of the chlorine atom, which may confer enhanced pharmacological properties or reduced side effects. Its enantiomeric purity also distinguishes it from racemic mixtures, potentially offering more targeted therapeutic effects .
Properties
IUPAC Name |
2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAYDHIVLCPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
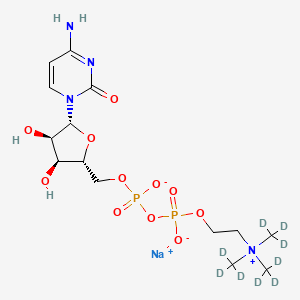

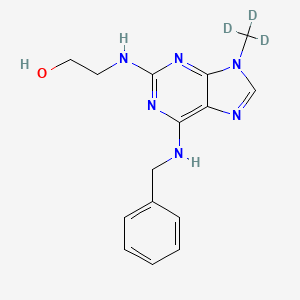
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
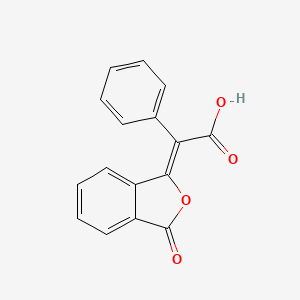
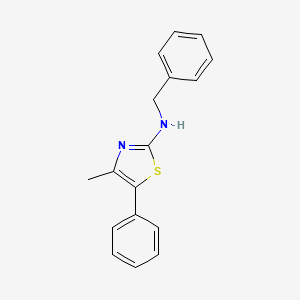
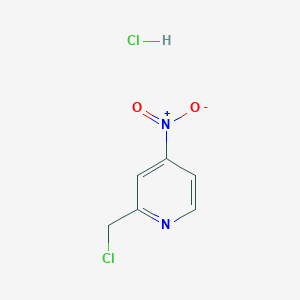
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
